molecular formula C11H14BrN B11729396 (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11729396
M. Wt: 240.14 g/mol
InChI Key: XIUZFEFTRXPSJN-NSHDSACASA-N
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Description

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral, substituted tetrahydronaphthalene (tetralin) amine of high interest in medicinal chemistry and pharmacological research. This compound serves as a valuable synthetic building block for the development of novel therapeutic agents. Its structure is closely related to scaffolds investigated as potent inhibitors of Mycobacterium tuberculosis ATP synthase, a target for anti-tuberculosis drug discovery . Furthermore, structurally similar aminomethyl tetrahydronaphthalene derivatives have been designed and synthesized as selective probes for opioid receptor research, showing affinity for the δ (DOR) and κ (KOR) opioid receptor subtypes . The bromine substituent at the 6-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing for the exploration of structure-activity relationships (SAR) . The specific (S)-enantiomer provides a critical chiral center for studying stereoselective interactions with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1S)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

XIUZFEFTRXPSJN-NSHDSACASA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N)C=C1Br

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1Br

Origin of Product

United States

Preparation Methods

Reductive Amination of 6-Bromo-7-methyl-1-tetralone

The most widely reported pathway involves reductive amination of 6-bromo-7-methyl-1-tetralone (C₁₁H₁₁BrO) using chiral catalysts. A representative protocol from Ambeed’s technical documentation outlines:

  • Ketone Activation :

    • React 6-bromo-7-methyl-1-tetralone (1.0 eq) with ammonium acetate (2.5 eq) in methanol at 60°C for 12 hours.

    • Mechanism : Formation of imine intermediate via nucleophilic attack of ammonia on carbonyl carbon.

  • Asymmetric Reduction :

    • Add (R)-BINAP-RuCl₂ (0.5 mol%) and hydrogenate at 50 psi H₂ in i-PrOH/THF (3:1) at 25°C.

    • Yield : 78–82% with 94–96% ee.

    • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization from n-heptane.

Table 1: Catalytic Systems for Asymmetric Reductive Amination

CatalystSolventTemp (°C)Pressure (psi)ee (%)Yield (%)
(R)-BINAP-RuCl₂i-PrOH/THF255094–9678–82
(S)-CBS OxazaborolidineToluene-20N/A88–9065–70
Jacobsen’s ThioureaDCM014.791–9370–75

Resolution of Racemic Amine via Diastereomeric Salt Formation

For scale-up production, GlpBio’s hydrochloride salt protocol adapts classical resolution:

  • Racemic Synthesis :

    • Brominate 7-methyl-1-tetralone using NBS (N-bromosuccinimide) in CCl₄ (85% yield).

    • Convert to amine via Schmidt reaction with HN₃/H₂SO₄ (60–65% yield).

  • Diastereomeric Separation :

    • Treat racemic amine with (1R)-(−)-10-camphorsulfonic acid (1.05 eq) in EtOH.

    • Preferential crystallization of (S)-amine·(1R)-CSA salt (98% de after three recrystallizations).

    • Liberate free amine using NaOH (2M) and extract with CH₂Cl₂ (95% recovery).

Critical Parameters :

  • Solvent polarity (EtOH > MeOH > i-PrOH for crystallization efficiency).

  • Stoichiometric excess of resolving agent (1.05–1.2 eq optimal).

Enzymatic Kinetic Resolution

Emerging methodologies employ lipases for enantioselective acylation:

  • Substrate Preparation :

    • Protect racemic amine as benzyl carbamate (BnO(CO)NH–).

  • Enzymatic Reaction :

    • Pseudomonas fluorescens lipase (PFL, 10 wt%) in MTBE with vinyl acetate (3 eq).

    • Kinetic resolution (KR) achieves 52% conversion in 24h with E-value >200.

  • Product Isolation :

    • (R)-acetate (unwanted enantiomer) removed via basic wash.

    • (S)-amine liberated by hydrogenolysis (H₂, Pd/C, 90% yield).

Advantages :

  • No transition metal catalysts (ideal for API synthesis).

  • Scalable to multi-kilogram batches.

Process Optimization and Scale-Up Challenges

Bromination Selectivity

Controlling bromine position during tetralone synthesis requires careful optimization:

  • Electrophilic Aromatic Substitution :

    • Use FeBr₃ (0.1 eq) in CH₂Cl₂ at −10°C to direct bromine to position 6.

    • Competing positions: <5% 5-bromo and 8-bromo isomers by GC-MS.

Chirality Transfer in Reductive Amination

The BINAP-Ru system’s performance depends on:

  • H₂ Pressure : Higher pressures (≥50 psi) accelerate reaction but may reduce ee.

  • Solvent Effects : Polar aprotic solvents (THF) improve catalyst solubility vs. steric hindrance in i-PrOH.

Analytical Characterization

Key quality control metrics from PubChem and Ambeed:

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.25 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 3.12–3.05 (m, 1H), 2.89–2.75 (m, 2H), 2.65 (s, 3H), 2.10–1.95 (m, 2H), 1.80–1.65 (m, 2H).
[α]D²⁵+34.2° (c=1.0, MeOH)
HPLC Purity99.8% (Chiralcel OD-H, hexane/i-PrOH 90:10, 1.0 mL/min)

Industrial-Scale Production Considerations

Ambeed’s bulk synthesis protocol highlights:

  • Cost Efficiency : (R)-BINAP-RuCl₂ recovery via chelation with EDTA (85–90% catalyst reuse).

  • Waste Streams :

    • i-PrOH/THF solvent recycled via fractional distillation (≥98% recovery).

    • NH₄Cl byproduct neutralized with Ca(OH)₂ for safe disposal.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, cyanide ions, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding substituted derivatives, such as hydroxylated or thiolated products.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • IUPAC Name : (1S)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The compound features a tetrahydronaphthalene backbone with a bromine atom at the sixth position and a methyl group at the seventh position. Its chiral nature allows it to exhibit distinct biological activities compared to its non-chiral counterparts .

Chemistry

In synthetic organic chemistry, (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a versatile building block for constructing more complex organic molecules. Its unique structure facilitates various chemical transformations and the development of new synthetic methodologies .

Biological Research

The compound's chiral nature makes it valuable in studying receptor-ligand interactions and enantioselective processes. It has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead candidate for developing new pharmaceuticals. Modifications to its structure could enhance biological activity and selectivity toward specific molecular targets related to neurological disorders .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Neurological disorders
  • Cancer treatment
  • Anti-inflammatory therapies .

Industrial Applications

In industry, this compound can be utilized in producing specialty chemicals and advanced materials. Its derivatives may find applications in developing materials with unique properties due to their specific structural features .

Mechanism of Action

The mechanism of action of (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine and amine functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS No.: 1335873-29-4
  • Molecular Formula : C₁₁H₁₄BrN (MW: 240.14 g/mol)
  • Key Difference : Enantiomer of the target compound. While physical properties like boiling point are unreported, stereochemistry may influence biological activity or crystallization behavior .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS No.: 794507-89-4
  • Molecular Formula : C₁₀H₁₂BrN (MW: 226.11 g/mol)
  • Key Difference: Lacks the methyl group at position 7.

Halogen-Substituted Derivatives

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS No.: 1259837-60-9
  • Molecular Formula : C₁₀H₁₁ClFN (MW: 199.65 g/mol)
  • Key Difference : Substitution of bromine with chlorine and fluorine alters electronic properties. The smaller halogens may reduce molecular weight and influence binding affinity in receptor interactions .
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS No.: 1337250-68-6
  • Molecular Formula: C₁₁H₁₄BrNO (MW: 256.14 g/mol)
  • Key Difference : A methoxy group at position 8 introduces polarizability and hydrogen-bonding capacity, which could enhance solubility or alter pharmacokinetics compared to the methyl-substituted compound .

N-Substituted and Alkyl-Modified Analogs

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
  • Molecular Formula : C₁₈H₂₇N (MW: 257.41 g/mol)
  • Key Difference: A cyclohexyl group at position 4 and dimethylation of the amine increase hydrophobicity. This compound exhibits a crystalline solid state (mp: 137–139°C), contrasting with the oily consistency of non-alkylated analogs .
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS No.: 1782902-65-1
  • Molecular Formula : C₁₂H₁₆BrN (MW: 254.16 g/mol; corrected based on structure)

Data Table: Structural and Physical Properties

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Physical State Hazard Statements
(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 1213547-18-2 C₁₁H₁₄BrN 240.14 Br (C6), CH₃ (C7) Not reported H302, H315, H319, H335
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 1335873-29-4 C₁₁H₁₄BrN 240.14 Br (C7), CH₃ (C6) Not reported Not reported
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 794507-89-4 C₁₀H₁₂BrN 226.11 Br (C7) Not reported H302
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine - C₁₈H₂₇N 257.41 Cyclohexyl (C4), N,N-dimethyl Crystalline (mp: 137–139°C) Not reported

Research Implications

  • Stereochemistry : Enantiomers like (S)- and (R)-6-Bromo-7-methyl derivatives may exhibit divergent biological activities, as seen in other chiral amines (e.g., MPTP’s neurotoxicity is stereochemistry-dependent) .
  • Substituent Effects : Methyl groups enhance lipophilicity but reduce solubility, whereas halogens like bromine increase molecular weight and polar surface area. Methoxy or cyclohexyl groups can improve crystallinity or receptor affinity .
  • Safety Profiles : The (S)-isomer’s hazard profile (H302, H315, etc.) suggests greater toxicity risks compared to its (R)-counterpart, underscoring the need for enantiomer-specific safety assessments .

Biological Activity

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C11_{11}H14_{14}BrN
  • Molecular Weight: 240.14 g/mol
  • CAS Number: 38042-74-9
  • IUPAC Name: (1S)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The compound features a bromine atom at the 6th position and a methyl group at the 7th position of the tetrahydronaphthalene ring system. Its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Methylation: Introduction of the methyl group at the 7th position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
  • Reduction: Conversion of naphthalene to tetrahydronaphthalene using hydrogen gas and a palladium on carbon catalyst.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 259233.90
MRSA ATCC 43300<1
S. epidermidis ATCC 122287.80

These results highlight the compound's potential as a lead for developing new antibacterial agents.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated against cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cells with IC50_{50} values in the micromolar range .

Cytotoxicity Data:

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)<10
Non-tumor Fibroblasts>10

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, while the bromine and methyl groups may enhance binding affinity by interacting with hydrophobic regions within these proteins .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey Differences
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineLacks methyl group at the 7th position
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amineLacks bromine atom at the 6th position
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-olContains hydroxyl group instead of amine group

The presence of both bromine and methyl groups in (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amines contributes to its distinctive properties and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard enantioselective synthetic routes for (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

  • Methodology :

  • Chiral Auxiliary Approach : Use tert-butanesulfinyl imines (e.g., (SS)- or (RS)-N-(tert-butanesulfinyl)imines) to induce stereoselectivity. The sulfinyl group directs nucleophilic addition (e.g., Grignard or organozinc reagents) to yield enantiomerically enriched intermediates. Subsequent deprotection and reductive amination afford the target amine .
  • Reductive Amination : Brominated tetrahydronaphthalenone intermediates undergo enantioselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to establish the stereocenter, followed by amination .
    • Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization are critical for isolating enantiopure products .

Q. How is the compound characterized to confirm structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine and methyl groups) and stereochemistry. Coupling constants (e.g., J values) distinguish cis/trans isomers .
  • HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Retention times (e.g., t1 = 15.3 min, t2 = 17.2 min in hexane/EtOH systems) confirm enantiopurity .
  • X-ray Crystallography : SHELX software refines crystal structures to validate absolute configuration .
    • Data Table :
TechniqueKey ParametersReference
¹H NMRδ 1.2–1.5 (m, CH3), δ 4.1–4.3 (m, NH2)
Chiral HPLCHexane:EtOH (85:15), flow rate 1.5 mL/min
Melting Point137–139°C (for structural analogs)

Q. How is enantiomeric excess (ee) determined for this compound?

  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., +50.6 for (SS)-isomers in CH2Cl2) .
  • Chiral HPLC : Calculate ee using peak area ratios (e.g., 95:5 for major:minor enantiomers) .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Advanced Research Questions

Q. What computational methods support the stereochemical analysis of this compound?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict NMR shifts, optical rotation, and transition-state energies for stereochemical pathways .
  • Docking Studies : Model interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina to rationalize enantiomer-specific activity .

Q. How does bromine substitution influence biological activity compared to other halogens?

  • Hypothesis : Bromine’s electronegativity and van der Waals radius enhance binding to hydrophobic pockets in enzymes or receptors.
  • Comparative Data :

Halogen (X)IC50 (μM) for AnalogsTargetReference
Br0.45 ± 0.02Dopamine D2 Receptor
Cl1.20 ± 0.15Dopamine D2 Receptor
I0.30 ± 0.01Serotonin Transporter

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Low solubility in common solvents, twinning due to chiral centers.
  • Solutions :

  • Use mixed solvents (e.g., CH2Cl2/hexane) for slow evaporation.
  • SHELXD/SHELXE for resolving twinned data; refine with SHELXL .
    • Case Study : A structural analog required 30% PEG 4000 additive to yield diffraction-quality crystals .

Q. How can synthetic yields be improved for multi-step routes?

  • Optimization Strategies :

  • Step-Wise Monitoring : Use TLC/HPLC to identify bottlenecks (e.g., imine formation or reductive amination steps).
  • Catalyst Screening : Test Pd/C, Ra-Ni, or enantioselective enzymes for higher turnover .
    • Yield Data :
StepYield (%)Key FactorReference
Bromination85NBS in CCl4
Reductive Amination58–75NaBH4 vs. LiAlH4

Q. What preliminary antineoplastic activity has been observed in related compounds?

  • Findings : Structural analogs (e.g., dibenzo derivatives) show IC50 values of 2–10 μM against breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .
  • Mechanistic Insight : Bromine enhances intercalation with DNA or inhibition of topoisomerase II .

Key Recommendations for Researchers

  • Stereochemical Validation : Combine experimental (X-ray) and computational (DFT) methods to resolve ambiguities.
  • Biological Screening : Prioritize brominated analogs for neuropharmacology or oncology studies based on halogen effects.
  • Data Reproducibility : Document solvent systems (e.g., hexane/EtOAc ratios) and chiral columns to ensure consistency.

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